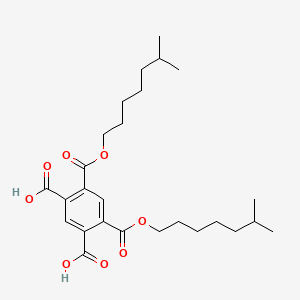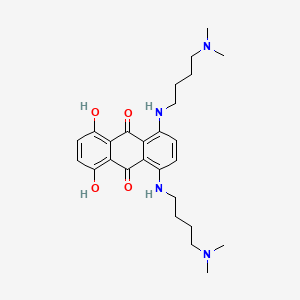
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- is a heterocyclic compound with the molecular formula C13H20N2 and a molecular weight of 204.3113 . This compound belongs to the class of diazonines, which are characterized by a nitrogen-containing seven-membered ring fused to a benzene ring. The presence of two methyl groups at positions 1 and 7 adds to its unique structural properties.
Métodos De Preparación
The synthesis of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be achieved through various synthetic routes. One common method involves the reduction of corresponding azides with lithium aluminium hydride, which affords the saturated heterocycle . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the nitrogen-containing ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. The nitrogen atoms in the diazonine ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-Hexahydro-1H-1-benzazonine-2,7-dione
- 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
- 1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-
These compounds share structural similarities but differ in their functional groups and specific properties
Propiedades
Número CAS |
66102-33-8 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,7-dimethyl-3,4,5,6-tetrahydro-2H-1,7-benzodiazonine |
InChI |
InChI=1S/C13H20N2/c1-14-10-6-3-7-11-15(2)13-9-5-4-8-12(13)14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
RULRLCJUYSJOOI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCCN(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


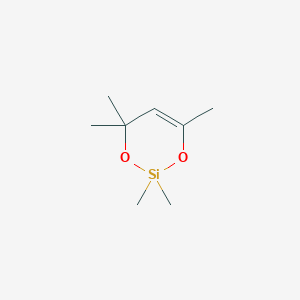
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
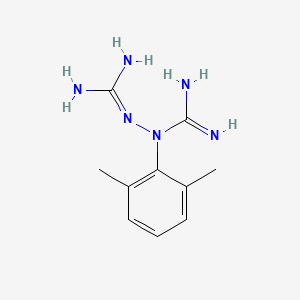

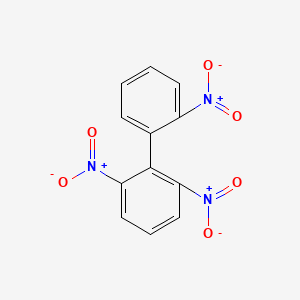
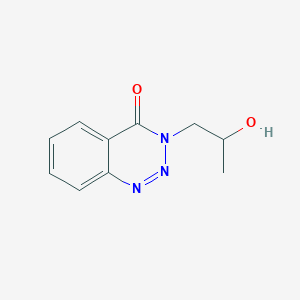


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
